Ethyl 4-(dibromomethyl)benzoate
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Overview
Description
Ethyl 4-(dibromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a dibromomethyl group and an ethyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(dibromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The crude product is then purified through recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 4-(bromomethyl)benzoate using reducing agents like zinc dust and a palladium catalyst.
Oxidation Reactions: Oxidation of the dibromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Zinc Dust and Palladium Catalyst: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: Ethyl 4-(bromomethyl)benzoate.
Oxidation Products: Carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 4-(dibromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the development of new drugs and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 4-(dibromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(bromomethyl)benzoate: A similar compound with one bromine atom instead of two.
Ethyl 4-(dimethylamino)benzoate: Another derivative of benzoic acid with different substituents.
Ethyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of a dibromomethyl group.
Uniqueness
Ethyl 4-(dibromomethyl)benzoate is unique due to its dibromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
26496-95-7 |
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Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
ethyl 4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3 |
InChI Key |
XIPPQQOPENWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(Br)Br |
Origin of Product |
United States |
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